2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family. It is characterized by a quinazolinone core structure with a dichlorobenzyl amino substituent, which contributes to its unique properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The molecular formula for this compound is C14H12Cl2N2O, with a molecular weight of approximately 306.1 g/mol.
The synthesis of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one typically involves several key steps:
The procedure can be summarized as follows:
The compound can undergo various chemical reactions typical for quinazolinones, including:
These reactions are crucial for synthesizing derivatives that may enhance biological activity or modify pharmacokinetic properties. For instance, acylation reactions can be performed using acyl chlorides or anhydrides under basic conditions to yield various derivatives that retain or enhance pharmacological properties .
The mechanism of action of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one is not fully elucidated but is believed to involve:
Biological assays have indicated that quinazolinones exhibit diverse pharmacological activities through modulation of cellular pathways, leading to effects such as apoptosis in cancer cells and inhibition of microbial growth .
Relevant data includes:
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one has potential applications in several fields:
Quinazolin-4(1H)-one represents a privileged scaffold in drug discovery, characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrimidin-4(3H)-one ring. This heterocyclic nucleus serves as the chemical foundation for over 200 natural alkaloids and numerous synthetic pharmaceuticals with diverse biological activities. The scaffold’s versatility arises from its capacity for strategic substitutions at the N1, N3, C2, and C6-C8 positions, enabling precise modulation of electronic properties, steric bulk, and binding interactions with biological targets. Quinazolinone derivatives have demonstrated significant therapeutic potential across multiple disease domains, including oncology, infectious diseases, and metabolic disorders, primarily through targeted inhibition of enzymes involved in pathological signaling cascades [1] [5]. The structural plasticity of the quinazolinone core allows it to mimic purine nucleotides, facilitating competitive binding at ATP sites in kinase domains—a property extensively exploited in targeted cancer therapies [8]. Within this chemical landscape, 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one emerges as a strategically optimized derivative designed to leverage both the inherent bioactivity of the quinazolinone scaffold and the pharmacophoric advantages conferred by its 3,4-dichlorobenzyl substitution.
The quinazolin-4(1H)-one core exhibits distinctive structural and electronic features that underpin its therapeutic utility:
Planar Configuration: The bicyclic system adopts a planar conformation, facilitating intercalation into protein binding pockets and π-π stacking interactions with aromatic residues in enzyme active sites. This molecular geometry is particularly advantageous for binding to the adenine region of ATP pockets in kinases [1] [9].
Hydrogen-Bonding Capability: The carbonyl oxygen at C4 and the adjacent N3 proton (in 4(3H)-one tautomer) serve as hydrogen bond acceptors and donors, respectively. This dual functionality enables critical interactions with kinase hinge regions, a feature prominently utilized in EGFR inhibitors like erlotinib and gefitinib [7] [9].
Modifiable Positions: Strategic substitutions at C2 and N3 significantly influence target selectivity and potency. The C2 position often accommodates aniline-like substituents that extend into hydrophobic pockets in targets like EGFR and CDK5. Meanwhile, N3 alkylation modulates solubility and membrane permeability [6] [10].
Tautomeric Flexibility: The lactam-lactim tautomerism (4(3H)-one ⇌ 4-hydroxyquinazoline) enables adaptive binding to diverse enzymatic environments, while substitutions can lock preferential tautomeric states to optimize binding [1].
Table 1: Biological Activities of Select Substituted Quinazolinones
C2 Substituent | N3 Substituent | Biological Target | IC₅₀/Activity Range | Key Interactions |
---|---|---|---|---|
Anilino (Erlotinib) | - | EGFR | 2-20 nM | H-bonds with Met793, Leu796 (hinge region) |
3,4-Dichlorobenzylamino* | H | Kinases (Projected) | Pending | Hydrophobic pocket occupancy (Projected) |
Benzylthio | Benzyl | MET Kinase | 36 µM (8c) | Hydrophobic cleft occupancy [6] |
Acrylamino | H | Fungal CYP51 | MIC: 2-16 µg/mL | H-bonding with heme propionate [5] |
Hydrazide | Benzyl | CDK2/HER2 | 0.14-0.84 µM | ATP-competitive inhibition [7] |
*Compound of interest: 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one
The 3,4-dichlorobenzylamino moiety at C2 confers specific physicochemical and steric properties that enhance target engagement:
Enhanced Hydrophobicity: The dichloro-substituted benzyl group increases lipophilicity (ClogP ≈ 3.5-4.0), promoting favorable partitioning into hydrophobic enzyme sub-pockets. This mirrors optimized substitutions in kinase inhibitors like lapatinib, where chloro substituents enhance membrane penetration and access to intracellular targets [3] [10].
Electron-Withdrawing Effects: Chlorine atoms induce a strong electron-withdrawing effect on the benzyl ring, polarizing the C-NH bond at C2 and strengthening hydrogen-bond-donating capacity to catalytic residues. This electronic modulation is critical for improving binding affinity relative to unsubstituted benzyl analogs [3].
Steric Complementarity: The 3,4-disubstitution pattern positions chlorine atoms ortho to each other, creating a distinctive steric profile that selectively fits asymmetric hydrophobic clefts in kinases like MET or EGFR. Molecular modeling suggests this group may occupy the "gatekeeper" adjacent hydrophobic pocket in MET kinase, analogous to cabozantinib’s difluoroaniline group [6] [9].
Resistance Mitigation: Bulky substitutions at C2 may circumvent steric hindrance from mutant kinases (e.g., EGFR T790M) by accessing alternative binding modes. Chlorine’s ortho positioning could disrupt water-mediated hydrogen-bonding networks exploited by mutant isoforms [9].
Empirical structure-activity relationship (SAR) studies consistently demonstrate that halogenation at the benzyl ring enhances bioactivity. For instance, 6,8-diiodo-3-benzylquinazolin-4(3H)-ones exhibit 3-5 fold greater antibacterial potency than unsubstituted derivatives due to optimized hydrophobic contact with bacterial enzymes [3]. Similarly, in MET kinase inhibitors, para-substituted benzyl triazoles confer superior activity versus meta-substituted analogs, underscoring the positional sensitivity of halogen placement [6].
The therapeutic journey of quinazoline derivatives spans over five decades of iterative pharmacophore refinement:
First Generation (Reversible ATP-Competitive Inhibitors): Developed in the 1990s, gefitinib and erlotinib featured 4-anilinoquinazolines as reversible EGFR inhibitors. Though effective against activating mutations (exon 19 del/L858R), susceptibility to T790M gatekeeper mutations limited clinical utility [9].
Second Generation (Covalent Irreversible Inhibitors): Afatinib (2013) incorporated a Michael acceptor at the C6 position (acrylamide group), enabling covalent binding to Cys797 in EGFR. This enhanced potency against resistant mutants but increased wild-type EGFR toxicity due to reduced selectivity [9].
Third Generation (Mutant-Selective Covalent Inhibitors): Osimertinib (2015) combined C2 aniline substitutions (methylindole) with pyrimidine core modification for mutant EGFR selectivity. Its unique binding mode avoids steric clash with T790M while exploiting Cys797 covalent attachment [9].
Dual/Triple-Targeted Hybrids: Recent innovations incorporate quinazolinone scaffolds into multi-target inhibitors. Examples include quinazoline-1,2,3-triazole hybrids inhibiting MET/PDGFRA [6] and quinazolin-4-one/cyanopyridone hybrids targeting EGFR/BRAFV600E [10]. These leverage the quinazolinone core’s adaptability to address resistance via polypharmacology.
Table 2: Generational Development of Quinazoline Kinase Inhibitors
Generation | Representative Drug | Core Structure | Key Substitutions | Target Specificity | Clinical Limitation |
---|---|---|---|---|---|
1st (2000s) | Gefitinib | Quinazoline | C6-Morpholino; C7-Methoxy | EGFR sensitizing mutants | T790M resistance |
2nd (2010s) | Afatinib | Quinazoline | C6-Acrylamide | Pan-ErbB | Wild-type EGFR toxicity |
3rd (2010s) | Osimertinib | Pyrimidine | C2-Methylindole | EGFR T790M/C797S | C797S resistance |
Emerging | MET/EGFR hybrids | Quinazolin-4(3H)-one | C2-(3,4-Dichlorobenzyl)* | MET/EGFR/PDGFRA (Projected) | Under investigation |
*Structural motif featured in 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one
The structural trajectory reveals a consistent strategy: augmenting the core with sterically demanding, hydrophobic C2 substituents to counteract mutation-induced steric hindrance. The 3,4-dichlorobenzyl group in the subject compound represents a contemporary embodiment of this strategy, potentially conferring activity against mutationally resistant kinases while maintaining selectivity through optimized steric occupancy of hydrophobic regions [6] [9] [10].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: